Ethyl 2-methyl-2-[4-(3-oxopent-1-en-1-yl)phenoxy]propanoate
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Overview
Description
Ethyl 2-methyl-2-[4-(3-oxopent-1-en-1-yl)phenoxy]propanoate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a methyl group, and a phenoxy group substituted with a 3-oxopent-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-[4-(3-oxopent-1-en-1-yl)phenoxy]propanoate typically involves multiple steps. One common method includes the esterification of 2-methyl-2-[4-(3-oxopent-1-en-1-yl)phenoxy]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-[4-(3-oxopent-1-en-1-yl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-methyl-2-[4-(3-oxopent-1-en-1-yl)phenoxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-methyl-2-[4-(3-oxopent-1-en-1-yl)phenoxy]propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the oxo and phenoxy groups allows for potential hydrogen bonding and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Ethyl 2-methyl-2-[4-(3-oxopent-1-en-1-yl)phenoxy]propanoate can be compared with similar compounds such as:
Ethyl 2-methyl-2-[4-(3-oxopent-1-en-1-yl)phenoxy]butanoate: Differing by the length of the alkyl chain.
Mthis compound: Differing by the ester group.
Ethyl 2-methyl-2-[4-(3-oxopent-1-en-1-yl)phenoxy]acetate: Differing by the position of the ester group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
62187-21-7 |
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Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 2-methyl-2-[4-(3-oxopent-1-enyl)phenoxy]propanoate |
InChI |
InChI=1S/C17H22O4/c1-5-14(18)10-7-13-8-11-15(12-9-13)21-17(3,4)16(19)20-6-2/h7-12H,5-6H2,1-4H3 |
InChI Key |
DEOKNVVOGKHNLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CC=C(C=C1)OC(C)(C)C(=O)OCC |
Origin of Product |
United States |
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